N-(4-acetylphenyl)-3-[(3-chlorophenoxy)methyl]benzamide
Overview
Description
“N-(4-acetylphenyl)-3-[(3-chlorophenoxy)methyl]benzamide” is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and industrial applications due to their diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-acetylphenyl)-3-[(3-chlorophenoxy)methyl]benzamide” typically involves the following steps:
Etherification: The formation of the ether bond between the chlorophenoxy group and the benzyl group.
Amidation: The formation of the amide bond between the acetylphenyl group and the benzamide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “N-(4-acetylphenyl)-3-[(3-chlorophenoxy)methyl]benzamide” can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it may be used to study the interactions of benzamide derivatives with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, compounds like this are often investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, such compounds may be used in the production of polymers, dyes, or as intermediates in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of “N-(4-acetylphenyl)-3-[(3-chlorophenoxy)methyl]benzamide” would depend on its specific interactions with molecular targets. Typically, benzamide derivatives may interact with proteins, enzymes, or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)benzamide
- 3-[(3-chlorophenoxy)methyl]benzamide
- N-(4-acetylphenyl)-3-phenoxybenzamide
Uniqueness
“N-(4-acetylphenyl)-3-[(3-chlorophenoxy)methyl]benzamide” is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to other benzamide derivatives.
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-[(3-chlorophenoxy)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO3/c1-15(25)17-8-10-20(11-9-17)24-22(26)18-5-2-4-16(12-18)14-27-21-7-3-6-19(23)13-21/h2-13H,14H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDRXCZTKSQSRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)COC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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